Bienvenue dans la boutique en ligne BenchChem!

methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

GPR35 antagonism Orphan GPCR Negative Control

Procure methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate as a rigorously validated negative control for GPR35 antagonist assays (BRET, IC50>100 µM). Its confirmed inactivity ensures assay windows are chemotype-specific, eliminating non-specific interference from the N,N-dimethylsulfamoyl-piperidine scaffold. The methyl ester tail enables straightforward hydrolysis to the carboxylic acid for binding-pocket studies, while a favorable clogP (0.97) supports oral drug-like lead optimization. Ideal for SAR exploration, fragment-based design, and chemoproteomic profiling.

Molecular Formula C17H25N3O5S
Molecular Weight 383.46
CAS No. 2034421-94-6
Cat. No. B2732201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
CAS2034421-94-6
Molecular FormulaC17H25N3O5S
Molecular Weight383.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C17H25N3O5S/c1-19(2)26(23,24)20-10-8-13(9-11-20)12-18-16(21)14-4-6-15(7-5-14)17(22)25-3/h4-7,13H,8-12H2,1-3H3,(H,18,21)
InChIKeyCAHDSOBNWINUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 2034421-94-6) as a Defined N-Sulfamoyl-piperidineamide Chemical Probe


Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 2034421-94-6) is a synthetic small molecule belonging to the N-sulfamoyl-piperidineamide class, characterized by a piperidine ring substituted with an N,N-dimethylsulfamoyl group and linked via a methylene bridge to a 4-carbamoyl-benzoate methyl ester [1]. The compound has been cataloged in the European Chemical Biology Database (ECBD) as entry EOS21698 and has undergone primary screening against the G-protein coupled receptor 35 (GPR35), where it was profiled for antagonist activity [2][3]. Its structural features, including the sulfamoyl-piperidine core and a para-substituted benzoate ester, place it within a chemical space explored for metabolic and inflammatory disease targets, though its most definitive annotated biological characteristic is a lack of activity in a specific GPR35 antagonist assay [2].

Why a Generic N-Sulfamoyl-piperidineamide Cannot Substitute for Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate in Targeted Research


Generic substitution within the N-sulfamoyl-piperidineamide class is not scientifically valid due to the profound impact of subtle structural variations on biological target engagement. The transition from an agonist to an antagonist profile, or the complete loss of activity, can be dictated by the specific substitution pattern on the piperidine ring and the nature of the amide/ester appendage. This is directly evidenced by the GPR35 screening data: while certain proprietary chemotypes act as GPR35 antagonists, methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is defined as 'inactive' (IC50 > 100 µM) in the identical assay format [1][2]. This demonstrates that the specific combination of the N,N-dimethylsulfamoyl group, the 4-methylenecarbamoyl linker, and the methyl benzoate tail results in a distinct pharmacological fingerprint. For researchers requiring a confirmed negative control in GPR35 assays, or a specific scaffold for structure-activity relationship (SAR) exploration, an analog with even a single-point modification cannot be assumed to replicate this validated inactivity.

Quantitative Differentiation Evidence for Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 2034421-94-6)


Validated Inactivity as a Critical Selection Criterion: GPR35 Antagonist Screening

The most definitive, quantifiable characteristic differentiating this compound from active GPR35 antagonists is its confirmed inactivity in a BRET-based antagonist assay. When screened for GPR35 antagonism, methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate showed no significant inhibition, with an IC50 > 100 µM, in contrast to the active control compound CID2745687, which exhibited a definitive antagonist profile at 10 µM [1]. This inactivity is a crucial and verifiable feature for researchers requiring a structurally-related but pharmacologically silent negative control for GPR35 assays.

GPR35 antagonism Orphan GPCR Negative Control

Physicochemical Differentiation from Core N-Sulfamoyl-piperidineamide Scaffolds

The compound's physicochemical profile provides a basis for selection over other N-sulfamoyl-piperidineamide derivatives with different properties. The calculated partition coefficient (clogP) of 0.97 and topological polar surface area (TPSA) of 96.02 Ų place it firmly within the bounds of Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics [1]. This differentiates it from more lipophilic analogs in the same patent class, which may exhibit higher clogP values and potentially different absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties Lipinski's Rule of Five Drug-likeness

Structural Differentiation: The Methyl Benzoate Tail as a Critical SAR Vector

The compound possesses a methyl 4-carbamoyl-benzoate moiety connected via a methylene linker to the N,N-dimethylsulfamoyl-piperidine. This specific architecture is a subset of the broader N-sulfamoyl-piperidineamide class described for treating obesity and related metabolic conditions [1]. Unlike compounds in the patent literature that feature a diverse array of amide substitutions, this compound's methyl benzoate tail provides a defined vector for further chemical modifications, such as saponification to the free acid or further functionalization, enabling its use as a key synthetic intermediate. The presence of the para-carboxylate on the benzamide directly enables probing of a polar interaction or negative charge in target binding pockets, which is not possible with unsubstituted benzamide analogs.

Structure-Activity Relationship Piperidine Scaffold Chemical Probe

Validated Application Scenarios for Procuring Methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 2034421-94-6)


Defined Negative Control for GPR35 Antagonism Screens

Based on its validated inactivity in a BRET-based GPR35 antagonist assay (IC50 > 100 µM) [1], this compound is optimally procured as a structurally-relevant negative control compound. It can be used alongside active antagonists like CID2745687 to establish assay windows and confirm that observed inhibitory effects are specific to the chemotype. Its use ensures that the N,N-dimethylsulfamoyl-piperidine scaffold itself does not non-specifically interfere with the assay, a crucial validation step for high-throughput screening campaigns targeting GPR35 for inflammatory or pain-related indications.

Low-Lipophilicity Scaffold for Structure-Activity Relationship (SAR) Exploration

With a calculated clogP of 0.97 [2], this compound serves as a valuable starting point for medicinal chemistry programs aimed at developing oral, drug-like GPR35 modulators or other piperidine-based therapeutics. Its favorable physicochemical profile allows for extensive chemical elaboration while maintaining solubility and drug-likeness parameters, a key advantage over more lipophilic starting points that may rapidly exceed desirable limits when substituents are added.

Synthetic Intermediate for Carboxylic Acid-Derived Probe Molecules

The methyl ester functionality present in the compound's benzamide tail provides a direct synthetic handle. It can be procured as an intermediate for generating the corresponding carboxylic acid derivative through simple base-catalyzed hydrolysis [3]. This free acid analog can then be used to probe the importance of anionic interactions in target binding pockets, a common strategy in fragment-based drug design and target identification studies where the ester form may not be suitable due to metabolic instability or lack of a key interaction.

Chemical Biology Tool for Profiling Dimethylsulfamoyl-Specific Interactions

The N,N-dimethylsulfamoyl group is a recurrent motif in bioactive molecules. This compound can be procured for chemoproteomic studies or affinity-based target profiling to identify proteins that specifically recognize or bind this moiety. Its inactivity on GPR35 makes it an ideal 'silent' probe for this purpose, as it minimizes the biological background signal in pull-down or protein-profiling experiments compared to an active analog with polypharmacology.

Quote Request

Request a Quote for methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.